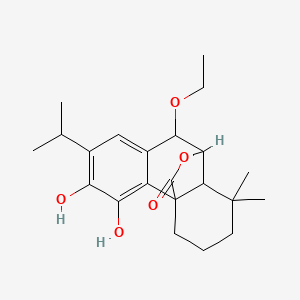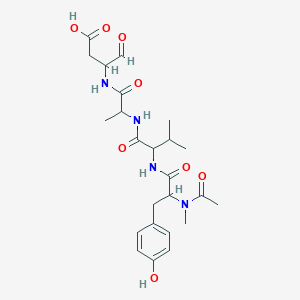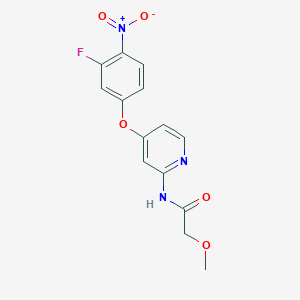![molecular formula C13H37ClO3Si5 B12105075 [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is an organosilicon compound with the molecular formula C13H37ClO3Si5 and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes a silicon atom bonded to three trimethylsiloxy groups, a silylethyl group, and a dimethylchlorosilane group. It is commonly used in various industrial and research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane typically involves the reaction of chlorodimethylsilylethyltrichlorosilane with trimethylsilanol under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, often around 85°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes and silanes.
Aplicaciones Científicas De Investigación
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent for polyimides to silicon metal and as an adhesion promoter for hotmelt adhesives.
Biology: Forms periodic mesoporous silicas, which are used in various biological applications.
Medicine: Utilized in the synthesis of advanced functional materials with potential medical applications.
Mecanismo De Acción
The mechanism of action of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane involves its reactivity with various substrates. The compound’s silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical synthesis. The presence of trimethylsiloxy groups enhances its hydrophobicity, allowing it to form highly hydrophobic monolayers on surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(trimethylsilyl)silane
- Tris(trimethylsilyl)phosphate
- Tris(trimethylsilyl)methane
- Tris(trimethylsilyl)germanium hydride
Uniqueness
Compared to similar compounds, [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is unique due to its combination of trimethylsiloxy groups and a silylethyl group, which imparts distinct reactivity and properties. Its ability to form strong bonds with various substrates and its hydrophobic nature make it particularly valuable in applications requiring durable and water-resistant coatings .
Propiedades
Fórmula molecular |
C13H37ClO3Si5 |
|---|---|
Peso molecular |
417.31 g/mol |
Nombre IUPAC |
chloro-dimethyl-[2-tris(trimethylsilyloxy)silylethyl]silane |
InChI |
InChI=1S/C13H37ClO3Si5/c1-18(2,3)15-22(16-19(4,5)6,17-20(7,8)9)13-12-21(10,11)14/h12-13H2,1-11H3 |
Clave InChI |
LUGNIGZCYCQQJR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](CC[Si](C)(C)Cl)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)


![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)
![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)




